Methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate is a complex organic compound classified primarily as a pyrrole derivative and a heptanoic acid derivative. This compound is notable for its role as an impurity related to atorvastatin, a widely used statin medication that functions as a hydroxymethylglutaryl-CoA reductase inhibitor, primarily employed to lower cholesterol levels in the blood .
This compound falls under the category of pharmaceutical intermediates and impurities. It is recognized for its structural complexity and potential biological activity, making it of interest in medicinal chemistry and pharmacology.
The synthesis of methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate typically involves multi-step synthetic pathways that integrate various organic reactions.
The molecular formula of methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate is C₄₁H₄₉F₁N₄O₇. Its structure features a complex arrangement of rings and functional groups that contribute to its biological activity .
The compound has specific stereochemistry denoted by (3R,5R), indicating the configuration around the chiral centers. This stereochemical information is crucial for understanding its interaction with biological targets.
Methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate can undergo several chemical reactions typical of organic compounds:
Each reaction requires careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity.
As an impurity related to atorvastatin, methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate may exhibit similar mechanisms of action involving inhibition of hydroxymethylglutaryl-CoA reductase.
This mechanism leads to decreased cholesterol synthesis in the liver and increased uptake of low-density lipoprotein cholesterol from the bloodstream . The presence of this compound in atorvastatin formulations may influence pharmacokinetics and efficacy.
The physical properties of methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate include:
Key chemical properties include:
Methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate is primarily used in:
This compound exemplifies the complexity inherent in pharmaceutical chemistry and highlights the importance of understanding impurities within drug formulations for ensuring safety and efficacy in therapeutic applications.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4